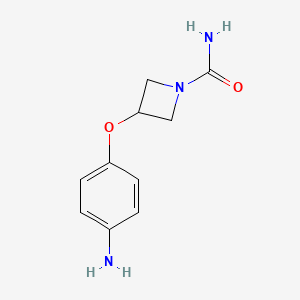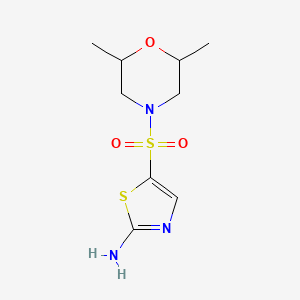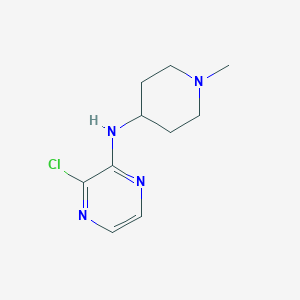
3-chloro-N-(1-methylpiperidin-4-yl)pyrazin-2-amine
説明
Molecular Structure Analysis
The InChI code for “3-chloro-4-(4-methylpiperidin-1-yl)aniline hydrochloride”, a similar compound, is 1S/C12H17ClN2.ClH/c1-9-4-6-15(7-5-9)12-3-2-10(14)8-11(12)13;/h2-3,8-9H,4-7,14H2,1H3;1H . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a 3D model.Physical And Chemical Properties Analysis
The physical form of “3-chloro-4-(4-methylpiperidin-1-yl)aniline hydrochloride”, a similar compound, is a powder . It has a molecular weight of 261.19 .科学的研究の応用
Synthesis and Characterization
3-chloro-N-(1-methylpiperidin-4-yl)pyrazin-2-amine is a chemical compound that can be involved in various synthetic and characterization processes within organic chemistry. Its applications are evident in the synthesis of complex molecules and the study of their structures through X-ray crystallography and other spectroscopic methods. For instance, pyrazole derivatives have been synthesized, characterized, and their bioactivities explored, showcasing potential antitumor, antifungal, and antibacterial properties (Titi et al., 2020). Similarly, studies on pyrazinyl-substituted derivatives have contributed to understanding their structural properties and potential applications in medicinal chemistry (Böck et al., 2020).
Chemical Transformations and Mechanistic Insights
The compound plays a role in understanding chemical reactions and transformations. For example, the cycloaddition reactions involving pyrazinones have been studied to explore ring transformations into pyridinone systems, offering insights into reaction mechanisms and potential synthetic applications (Vandenberghe et al., 1996). Additionally, the oxidative cyclization of guanidine derivatives to produce triazolopyrazin-amines showcases the compound's involvement in novel synthetic methodologies (Li et al., 2019).
Exploration of Heterocyclic Chemistry
Research involving 3-chloro-N-(1-methylpiperidin-4-yl)pyrazin-2-amine contributes significantly to the exploration of heterocyclic chemistry, especially in synthesizing and studying pyrazine derivatives. These studies not only enhance the understanding of heterocyclic compounds but also explore their potential applications in developing new materials and pharmaceuticals. For instance, the development of scalable processes for insecticidal candidates and the synthesis of pyrazinyl-substituted derivatives for tuberculostatic activity highlight its relevance in creating compounds with potential application in health and agriculture (Yang et al., 2019).
Contribution to Medicinal Chemistry
The compound's utility extends to medicinal chemistry, where its derivatives have been evaluated for antimalarial, antibacterial, and antiproliferative activities. This includes the synthesis of novel quinoline-pyrazolopyridine hybrids with significant antimalarial potential (Saini et al., 2016) and investigations into pyrazine derivatives for their antibacterial properties (Foks et al., 2005). These studies contribute to the discovery of new drugs and therapeutic agents.
Optical and Thermal Properties
The synthesis and investigation of the optical and thermal properties of derivatives involving this compound have implications for materials science, particularly in developing organic optoelectronic materials. Research efforts to synthesize dipyrrolopyrazine derivatives and study their optical and thermal properties underscore the potential of these compounds in optoelectronic applications (Meti et al., 2017).
Safety and Hazards
特性
IUPAC Name |
3-chloro-N-(1-methylpiperidin-4-yl)pyrazin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15ClN4/c1-15-6-2-8(3-7-15)14-10-9(11)12-4-5-13-10/h4-5,8H,2-3,6-7H2,1H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYBPPVUECOXXHR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(CC1)NC2=NC=CN=C2Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15ClN4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-chloro-N-(1-methylpiperidin-4-yl)pyrazin-2-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-[(5-Bromo-3-fluoro-2-pyridyl)oxy]pyridin-2-amine](/img/structure/B1491322.png)








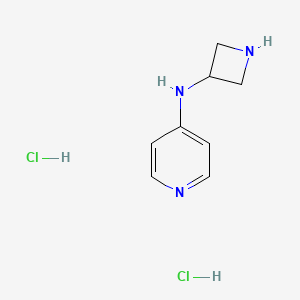
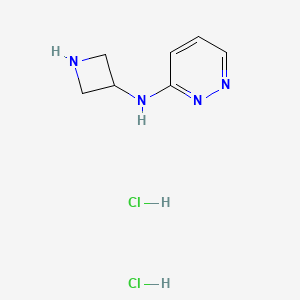
![[3-(6-Ethoxypyridin-3-yl)-1,2,4-oxadiazol-5-yl]methanamine](/img/structure/B1491340.png)
